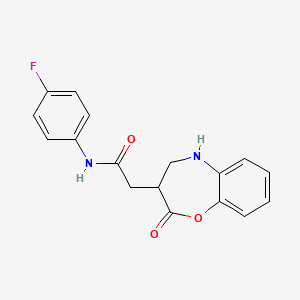![molecular formula C23H29N3O5 B11024832 N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B11024832.png)
N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a furan moiety, and multiple functional groups, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Introduction of the Furan Moiety: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carbonyl chloride and an appropriate catalyst.
Attachment of the Phenyl Group: The phenyl group with the ethoxypropylcarbamoyl substituent can be attached through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in organic synthesis and materials science.
Biology
Biologically, N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as a drug candidate, particularly in targeting specific receptors or enzymes.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its structure suggests it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for easy incorporation into larger molecular frameworks.
Mechanism of Action
The mechanism of action of N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and furan moiety could play crucial roles in binding to these targets, while the carbamoyl and carbonyl groups might be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide: This compound is similar but features a fluorophenyl group instead of a furan moiety.
N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-1-(thiophen-2-ylcarbonyl)piperidine-4-carboxamide: This variant includes a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide lies in its combination of functional groups and ring structures, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications, from chemical synthesis to potential therapeutic uses.
Properties
Molecular Formula |
C23H29N3O5 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[2-(3-ethoxypropylcarbamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29N3O5/c1-2-30-15-6-12-24-22(28)18-7-3-4-8-19(18)25-21(27)17-10-13-26(14-11-17)23(29)20-9-5-16-31-20/h3-5,7-9,16-17H,2,6,10-15H2,1H3,(H,24,28)(H,25,27) |
InChI Key |
DQMQLKWRSLAEAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-tert-butylphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11024750.png)
![1-(4-fluorobenzyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11024755.png)
![N-[2-(butan-2-yl)phenyl]-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide](/img/structure/B11024768.png)
![7-(1-methyl-1H-pyrazol-5-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11024772.png)
![4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11024773.png)

![3-{2-[4-(2-Methoxyphenyl)piperazino]-6-oxo-1,6-dihydro-4-pyrimidinyl}-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one](/img/structure/B11024784.png)
![1-(4-methoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)pyrrolidin-2-one](/img/structure/B11024800.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11024809.png)
![6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-[(2-morpholinoethyl)amino]-4(3H)-pyrimidinone](/img/structure/B11024813.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11024821.png)
![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11024829.png)


